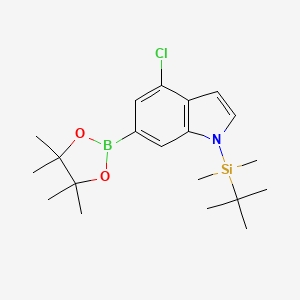

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Übersicht

Beschreibung

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound utilized in various chemical and biological research settings. This compound features a unique molecular structure, integrating a silyl protecting group, a halogenated aromatic ring, and a boronate ester moiety, making it a versatile intermediate in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multi-step organic synthesis. The process starts with the functionalization of indole, where a tert-butyldimethylsilyl (TBS) group is introduced to protect the nitrogen atom. Subsequently, the chloro substituent is introduced via electrophilic substitution using reagents like thionyl chloride or sulfuryl chloride. The boronate ester is appended through palladium-catalyzed cross-coupling reactions such as the Miyaura borylation.

Industrial Production Methods

Industrial production often leverages optimized reaction conditions to maximize yield and minimize costs. Automation and continuous flow systems can streamline the synthesis, ensuring consistency and scalability. The use of recyclable catalysts and green solvents are often considered to adhere to sustainability practices.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions:

Oxidation: The compound can be oxidized under mild conditions to form derivatives with higher oxidation states.

Reduction: Reduction reactions can occur, particularly at the chloro group, leading to dechlorinated products.

Substitution: The chloro group facilitates nucleophilic aromatic substitution (S_NAr) reactions, where various nucleophiles can replace chlorine.

Common Reagents and Conditions

Common reagents include palladium catalysts for cross-coupling reactions, sodium borohydride for reductions, and oxidizing agents like hydrogen peroxide. Solvents such as toluene, acetonitrile, and dimethyl sulfoxide (DMSO) are frequently used to optimize these reactions.

Major Products

Major products from these reactions vary depending on the specific transformations. For example, nucleophilic substitution might yield a range of aryl derivatives, while oxidation and reduction provide altered oxidation state products.

Wissenschaftliche Forschungsanwendungen

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has broad applications in various fields:

Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in developing pharmaceuticals and materials science.

Biology: The compound is used in the study of enzyme interactions and protein labeling due to its reactive groups.

Medicine: Its derivatives are explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: The compound is used in the development of polymers and advanced materials with specific properties.

Wirkmechanismus

The compound's effects are primarily mediated through its reactive functional groups. The silyl protecting group stabilizes the molecule, preventing premature reactions, while the chloro and boronate ester groups participate actively in cross-coupling and substitution reactions. These interactions facilitate the formation of more complex structures and allow precise modifications.

Vergleich Mit ähnlichen Verbindungen

When compared with similar compounds, such as indole derivatives bearing different protecting groups or boronate esters, 1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole stands out due to its combination of stability and reactivity. Other compounds like 1H-indole-3-carboxaldehyde or 5-bromo-1H-indole may exhibit different reactivity profiles and applications, but the unique combination of functional groups in this compound offers distinct advantages in specific synthetic applications.

Biologische Aktivität

1-(tert-Butyldimethylsilyl)-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS Number: 1256360-33-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 391.81 g/mol. The presence of a tert-butyldimethylsilyl group and a boronate ester suggests potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:

- Functionalization of Indole : Introduction of the tert-butyldimethylsilyl (TBS) group to protect the nitrogen atom.

- Electrophilic Substitution : Addition of the chloro substituent using reagents like thionyl chloride.

- Boronate Ester Formation : Utilization of palladium-catalyzed cross-coupling reactions such as Miyaura borylation to append the boronate ester.

Kinase Inhibition

Research indicates that compounds with similar structural motifs can act as kinase inhibitors. The indole scaffold is known for its ability to interact with various kinase targets involved in cancer pathways. For instance:

- Selectivity and Potency : Compounds derived from indole have shown IC50 values in the low nanomolar range against specific kinases like mTOR and EGFR .

Anticancer Potential

Studies have explored the anticancer potential of indole derivatives:

- Mechanism of Action : Indole-based compounds can induce apoptosis in cancer cells through various mechanisms including inhibition of cell proliferation and modulation of signaling pathways .

Case Studies

- In Vitro Studies : A study demonstrated that a related indole derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value in the micromolar range.

- In Vivo Efficacy : Another study indicated that similar compounds could reduce tumor growth in xenograft models by targeting specific kinases involved in tumorigenesis.

Comparative Analysis

The biological activity of this compound can be compared to other indole derivatives:

Eigenschaften

IUPAC Name |

tert-butyl-[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BClNO2Si/c1-18(2,3)26(8,9)23-11-10-15-16(22)12-14(13-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJFWJLFXHFVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3[Si](C)(C)C(C)(C)C)C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BClNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682354 | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-33-4 | |

| Record name | 1H-Indole, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.